

paxilline control of neuronal firing frequency

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Compound Focus: Paxilline

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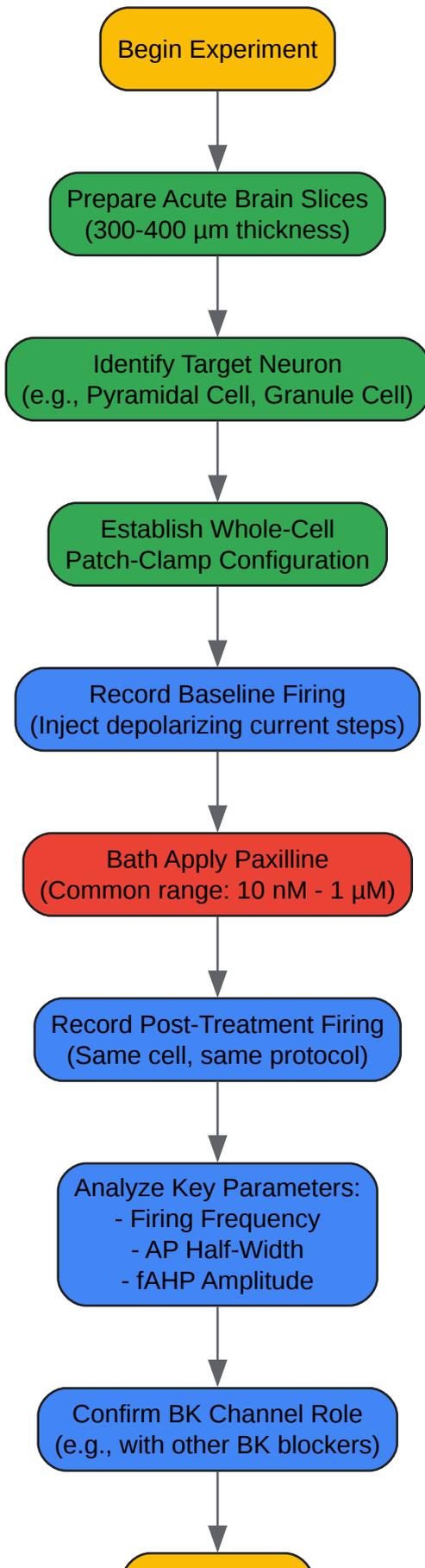
Paxilline Experimental Guide & Data

| Aspect | Key Findings & Protocol Details | Experimental Context (Source) |
|--------------------------|--|---|
| Mechanism of Action | Allosterically inhibits BK channels by stabilizing closed states [1] [2]. Affinity for closed channels is >500-fold higher than for open channels [1]. | Molecular docking and electrophysiology on BK channels [1] [2]. |
| Effective Concentrations | IC50 shifts based on channel open probability (Po): ~10 nM (low Po) to ~10 µM (high Po) [1]. Functional studies often use 1 µM [3] or 10 nM [4] in bath application. | Inside-out patch clamp; whole-cell recording in rat/mouse brain slices [1] [3] [4]. |

| **Impact on Neuronal Firing** | **In Seizure Models:** Reduces elevated firing rate and hyperexcitability [3] [4]. **At Cellular Level:** Broadens action potential (AP) half-width by reducing BK contribution to fast afterhyperpolarization (fAHP) [4]. | Whole-cell patch clamp from dentate gyrus granule cells (rats) and layer 2/3 pyramidal neurons (mice) [3] [4]. | | **Key Control Experiment** | Include BK channel-specific blocker (e.g., **paxilline**, iberiotoxin) to confirm that observed electrophysiological changes are due to BK current. | Standard practice in BK channel studies [3] [4]. |

Detailed Experimental Protocol

The following workflow outlines the key steps for a patch-clamp experiment to investigate **paxilline**'s effects on neuronal firing:



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Solutions and Key Parameters

For brain slice preparation and recording, use standard **Artificial Cerebrospinal Fluid (ACSF)**. The internal pipette solution for whole-cell recording should contain (in mM): 135 KMeSO₄, 10 KCl, 10 HEPES, 1 MgCl₂, 2 Na₂ATP, and 0.4 Na₂GTP [3].

After establishing the whole-cell configuration:

- Hold the neuron at a resting potential of approximately -70 mV to -75 mV [3] [4].
- Elicit action potentials by injecting depolarizing current steps (e.g., 50-250 pA for 1000 ms) [3].
- Apply **paxilline** via the bath perfusion system. Allow sufficient time (e.g., 10-15 minutes) for the drug to take full effect [4].
- Repeat the identical depolarizing current steps on the same neuron to record post-treatment activity.

Data Analysis Focus

Compare these parameters before and after **paxilline** application:

- **Firing Frequency:** The number of action potentials evoked by a given current step. **Paxilline** is expected to reduce elevated firing in hyperexcitable states [3].
- **Action Potential (AP) Half-Width:** The width of the AP at half of its maximum amplitude. Blocking BK channels with **paxilline** typically increases AP half-width [4].
- **Fast Afterhyperpolarization (fAHP) Amplitude:** The peak hyperpolarization immediately following an AP. **Paxilline** often reduces the fAHP amplitude [4].

Troubleshooting Common Issues

- **Lack of Effect or Incomplete Block:** BK channel inhibition by **paxilline** is highly **state-dependent**. If the channels have a high open probability (P_o) under your experimental conditions (e.g., high intracellular Ca²⁺ or strong depolarization), **paxilline**'s effectiveness decreases dramatically [1]. Ensure your voltage and Ca²⁺ conditions favor channel closure to see maximal effect.

- **Understanding Conflicting Findings:** The role of BK channels can appear paradoxical. In some disease models like epilepsy, a **gain-of-function in BK channels** can actually lead to *increased* neuronal excitability by accelerating action potential repolarization and allowing neurons to fire at higher frequencies [4]. Therefore, **paxilline**'s effect (reducing firing) is context-dependent and should be interpreted within the specific physiological or pathophysiological model.

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